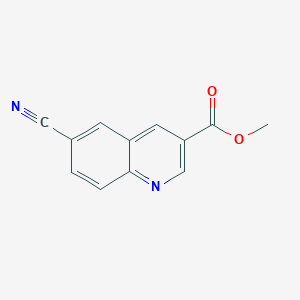
3-Quinolinecarboxylic acid, 6-cyano-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 6-cyano-, methyl ester: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline ring with a carboxylic acid group at the 3-position, a cyano group at the 6-position, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Products include quinoline N-oxides.
Reduction: Products include amines and alcohols.
Substitution: Products include amides and esters.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .
Biology: In biological research, 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound’s derivatives are explored for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its structural features enable it to bind to specific enzymes and receptors, making it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester involves its interaction with specific molecular targets. The cyano group and quinoline ring allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain diseases .
Comparación Con Compuestos Similares
- 3-Quinolinecarboxylic acid, 6-methoxy-, methyl ester
- 3-Quinolinecarboxylic acid, 6-bromo-2-methoxy-, methyl ester
- 8-Quinolinecarboxylic acid
Comparison: Compared to its analogs, 3-Quinolinecarboxylic acid, 6-cyano-, methyl ester is unique due to the presence of the cyano group at the 6-position. This functional group enhances its reactivity and potential biological activity. The cyano group can participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Fórmula molecular |
C12H8N2O2 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl 6-cyanoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)10-5-9-4-8(6-13)2-3-11(9)14-7-10/h2-5,7H,1H3 |
Clave InChI |
LPQXBYWYCWQXOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C2C=CC(=CC2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
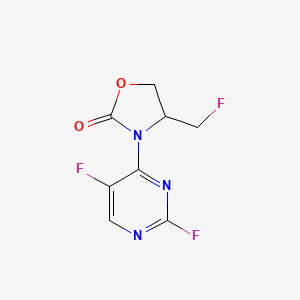
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)
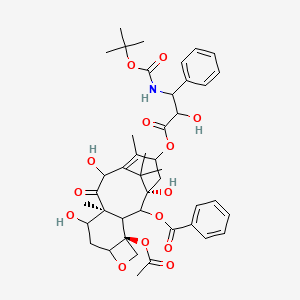

![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)
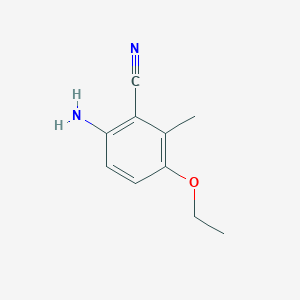
![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
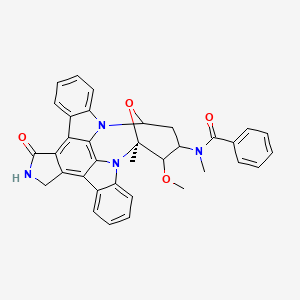
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
